Field: Pharmacology
Results: The results revealed that CC exhibited rapid oral absorption, high elimination, and low absolute bioavailability.
Field: Phytochemistry and Pharmacology
Methods: The new analyzing methods were established to control the quality of Curculigo as a herbal medicine.
Results: The pharmacological effects of Curculigo focused on anti-diabetes, antibacterial, anti-inflammatory, osteoporosis, antioxidation, etc.
Field: Biochemistry
Summary: Curculigoside has been investigated for its antioxidation properties.
Methods: Not specified.
Field: Neurology
Summary: Curculigoside C has been studied for its neuroprotective effects
Results: The neuroprotective properties of Curculigoside C could potentially be beneficial in the treatment of neurological disorders
Field: Endocrinology
Summary: Curculigoside C has been investigated for its antiosteoporotic properties.
Curculigoside C is a phenolic glucoside derived from the plant Curculigo orchioides, known for its diverse pharmacological properties. Structurally, it is characterized by a glucose moiety attached to a phenolic backbone, which contributes to its biological activities, particularly its strong antioxidant and neuroprotective effects. Curculigoside C is recognized for its ability to scavenge free radicals and mitigate oxidative stress, making it a compound of interest in the field of natural products and medicinal chemistry .
The metabolic pathways of curculigoside C involve several chemical transformations. Key reactions include:
These reactions illustrate curculigoside C's dynamic nature and its potential for modification to enhance therapeutic efficacy.
Curculigoside C exhibits a range of biological activities:
Curculigoside C can be synthesized through various methods:
Research on interaction studies reveals that curculigoside C interacts with various biological targets:
These interactions underscore its multifaceted role in biological systems.
Curculigoside C shares structural similarities with several other phenolic compounds. Below are some comparable compounds:
| Compound Name | Source | Key Activities |
|---|---|---|
| Curculigoside A | Curculigo orchioides | Antioxidant, anti-inflammatory |
| Resveratrol | Grapes | Antioxidant, cardioprotective |
| Quercetin | Onions, apples | Antioxidant, anti-inflammatory |
| Kaempferol | Kale, spinach | Antioxidant, anti-cancer |
Curculigoside C is unique due to its specific hydroxylation at the C-3′ position compared to curculigoside A. This modification enhances its bioavailability and antioxidant capacity significantly over its precursor. Additionally, its distinct metabolic pathways further differentiate it from other similar compounds like resveratrol and quercetin, which do not exhibit the same level of neuroprotective activity .
The structural foundation of Curculigoside C consists of a phenolic glucoside backbone characterized by a glucose moiety attached to a phenolic ring system through an oxygen glycosidic linkage [6]. The glucose unit adopts the beta-D-glucopyranose configuration, as confirmed by nuclear magnetic resonance spectroscopy showing the anomeric proton signal at δ 4.63 with a coupling constant of 6.6 Hz, indicative of the beta-oriented configuration [20].
The phenolic backbone features a benzyl alcohol derivative where the glucose moiety is attached at the C-2 position of the aromatic ring [20]. This attachment creates a stable glycosidic bond that contributes to the overall structural integrity of the molecule. The phenolic ring system contains hydroxyl substituents that participate in hydrogen bonding interactions, influencing both the physical properties and biological activity of the compound [6].
A distinctive structural feature of Curculigoside C is the presence of a 3-hydroxy-2,6-dimethoxybenzoate moiety connected to the phenolic glucoside backbone through an ester linkage [2] [4]. This benzoate group is characterized by the presence of two methoxy groups positioned at the 2 and 6 positions of the benzoic acid ring, along with a hydroxyl group at the 3 position [20].
The complete International Union of Pure and Applied Chemistry (IUPAC) name for Curculigoside C is [4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate [2] [4]. The ester linkage forms through the condensation of the carboxyl group of the dimethoxybenzoic acid with the benzyl alcohol portion of the phenolic glucoside, creating a stable covalent bond [19].
Nuclear magnetic resonance analysis reveals characteristic signals for the two methoxyl groups at δ 3.71 and 3.70, each integrating for three protons, confirming the presence of the dimethoxy substitution pattern [20]. The hydroxyl group at the 3 position of the benzoate ring contributes to the antioxidant properties of the molecule through its ability to donate hydrogen atoms in radical scavenging reactions [35].
The stereochemical configuration of Curculigoside C involves multiple chiral centers, primarily located within the glucose moiety of the molecule [9]. The glucose unit adopts the standard D-configuration with the stereochemical descriptors (2S,3R,4S,5S,6R) for the respective carbon atoms in the pyranose ring [2] [4].
The anomeric carbon (C-1 of glucose) exists in the beta-configuration, as determined by the large coupling constant (J = 6.6 Hz) observed in proton nuclear magnetic resonance spectroscopy [20]. This beta-linkage is thermodynamically more stable than the corresponding alpha-anomer and contributes to the overall stability of the glycosidic bond under physiological conditions [22].
The benzyl ester linkage connecting the two aromatic portions of the molecule does not introduce additional chiral centers but maintains a specific spatial orientation that influences the three-dimensional structure of Curculigoside C [20]. The stereochemical configuration plays a crucial role in determining the biological activity and molecular interactions of the compound [14].
Curculigoside C exhibits varied solubility characteristics depending on the solvent system employed [4] [5]. The compound demonstrates excellent solubility in polar organic solvents, particularly dimethyl sulfoxide, chloroform, dichloromethane, ethyl acetate, and acetone [4]. These solubility characteristics reflect the amphiphilic nature of the molecule, containing both hydrophilic glucose and hydroxyl groups alongside lipophilic aromatic regions [5].
The following table summarizes the solubility data for Curculigoside C in various solvents:
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethyl Sulfoxide | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Acetone | Soluble | [4] |
| Methanol | Soluble | [5] |
| Ethanol | Soluble | [5] |
| Pyridine | Soluble | [5] |
The logarithm of the partition coefficient (LogP) for Curculigoside C has been calculated as -0.63, indicating that the compound has a higher affinity for aqueous phases compared to lipophilic environments [5]. This negative LogP value suggests that Curculigoside C is relatively hydrophilic, which influences its bioavailability and distribution characteristics [14].
Curculigoside C demonstrates specific stability characteristics under various environmental conditions [4] [5]. The compound maintains stability when stored at -20°C in powder form for extended periods, with recommended storage conditions including desiccation to prevent moisture-induced degradation [4] [5].
Thermal stability analysis reveals that Curculigoside C has a calculated boiling point of 801.2 ± 65.0°C at 760 mmHg pressure, indicating high thermal stability under standard atmospheric conditions [5]. The flash point has been determined to be 276.5 ± 27.8°C, classifying the compound as having low flammability risk [5].
The vapor pressure of Curculigoside C at 25°C is extremely low (0.0 ± 3.0 mmHg), indicating minimal volatility at room temperature [5]. The compound exhibits good stability in solution when stored appropriately, with stock solutions remaining stable for several months when kept below -20°C [4].
Curculigoside C exhibits characteristic spectroscopic profiles that facilitate its identification and structural confirmation [6] [20]. Infrared spectroscopy reveals absorption bands consistent with the functional groups present in the molecule, including hydroxyl groups, ester carbonyl functionality, and aromatic ring systems [20].
The proton nuclear magnetic resonance spectrum displays distinctive signals including two phenolic hydroxyl groups at δ 9.19 and 9.06, an oxygenated methylene group at δ 5.33, two methoxyl groups at δ 3.71 and 3.70, and the anomeric proton of the glucose moiety at δ 4.63 [20]. Carbon-13 nuclear magnetic resonance spectroscopy shows signals for carbonyl carbon, aromatic ring carbons, benzylic carbon, hexose carbons, and methoxy carbons [20].
Mass spectrometry analysis using electrospray ionization provides molecular ion peaks consistent with the molecular formula C22H26O12 [6] [20]. High-resolution mass spectrometry confirms the exact mass as 482.1424263, supporting the proposed molecular structure [9].
Curculigoside C exhibits chemical reactivity patterns characteristic of phenolic glucosides with ester functionality [14] [17]. The compound undergoes various metabolic transformations in biological systems, including dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation pathways [14] [17].
The ester linkage between the phenolic glucoside backbone and the 3-hydroxy-2,6-dimethoxybenzoate moiety represents a reactive site susceptible to hydrolytic cleavage under appropriate conditions [33]. The benzyl ester group enhances substrate affinity in enzymatic reactions and influences the overall reactivity profile of the molecule [33].
The phenolic hydroxyl groups present in Curculigoside C contribute to its antioxidant reactivity through hydrogen atom donation mechanisms [35]. These groups readily participate in radical scavenging reactions, with the compound demonstrating significant activity against hydroxyl radicals and superoxide anion radicals [5] [35].
The glucose moiety undergoes typical glycosidic reactions, including potential hydrolysis under acidic conditions or enzymatic action [22]. The stability of the beta-glycosidic linkage provides resistance to casual hydrolysis while maintaining susceptibility to specific enzymatic cleavage [14].
The structure-activity relationship of Curculigoside C reveals the importance of specific structural features in determining its biological properties [17] [35]. The presence of the hydroxyl group at the C-3 position of the dimethoxybenzoate moiety appears to be crucial for enhanced antioxidant activity compared to related compounds lacking this substitution [14] [17].
Comparative analysis with curculigoside A demonstrates that Curculigoside C exhibits superior antioxidant activity, with IC50 values of 0.25 mM for hydroxyl radicals and 0.88 mM for superoxide anion radicals [5]. This enhanced activity correlates with the additional hydroxyl group present in the benzoate moiety, which provides an additional site for radical scavenging [17] [35].
The phenolic glucoside backbone contributes to the overall bioactivity through multiple mechanisms [32] [35]. The glucose moiety enhances water solubility and may influence cellular uptake, while the phenolic components provide the primary antioxidant functionality [22] [35]. The combination of these structural elements creates a synergistic effect that enhances the overall biological activity of Curculigoside C [32].
The ester linkage connecting the two aromatic systems influences both the chemical stability and biological activity of the compound [14] [33]. This linkage remains stable under physiological conditions but allows for potential metabolic modifications that may modulate the compound's activity profile [14] [17].
Curculigoside C is isolated from Curculigo orchioides Gaertn., a medicinal plant belonging to the Hypoxidaceae family [1] [2]. This tiny herbal plant is widely distributed across China, India, Malaya, Japan, and Australia, where it thrives in tropical and subtropical environments [1]. In traditional medicine systems, the plant is known by various names including Xianmao in Chinese traditional medicine and Kali musli in Indian Ayurvedic systems [1] [3].
The primary botanical source material consists of the rhizomes of Curculigo orchioides, which represent the most pharmacologically active portion of the plant [1] [2]. These underground stems contain the highest concentrations of bioactive phenolic glucosides, including curculigoside C and related compounds. The rhizomes are harvested when the plant reaches maturity, typically after three months of monsoon growth, as this species has a relatively short growing season [4].
Proper preparation of botanical source material is critical for successful extraction of curculigoside C. The harvested rhizomes undergo air-drying processes to reduce moisture content and prevent degradation of active compounds [5] [6]. The dried rhizomes are then mechanically processed into powder form with specific particle size requirements. For optimal extraction efficiency, the material is typically ground to 100-120 mesh particle size, which enhances surface area contact with extraction solvents [5].
Temperature control during drying is essential to preserve the integrity of thermolabile compounds. The standardized drying conditions involve maintaining temperatures at 60°C for 48 hours under controlled atmospheric conditions [7]. This temperature range ensures adequate moisture removal while preventing thermal degradation of curculigoside C and other phenolic constituents.
Ethyl acetate extraction represents one of the most effective solvent systems for isolating curculigoside C from Curculigo orchioides rhizomes. The process utilizes the medium polarity characteristics of ethyl acetate, which selectively extracts phenolic glucosides while excluding highly polar and non-polar impurities [5].
The standardized ethyl acetate extraction protocol involves using 15-20 liters of ethyl acetate per kilogram of powdered plant material [5]. The extraction is performed using reflux conditions with the material subjected to three consecutive extraction cycles, each lasting 50-60 minutes. This multiple extraction approach ensures maximum recovery of curculigoside C from the plant matrix.
Following extraction, the ethyl acetate is recovered through vacuum distillation to obtain a concentrated crude extract containing curculigoside C. The crude material is then dissolved in water and subjected to counter-current extraction with fresh ethyl acetate. The consumption ratio for this secondary extraction step is 4.5-5.5 times the volume of the aqueous solution [5].
The ethyl acetate fraction separation process yields a concentrated extract that contains curculigoside C along with structurally related compounds such as curculigoside and curculigoside B. This fraction serves as the starting material for subsequent purification protocols using chromatographic techniques.
Modern extraction methodologies incorporate advanced technologies to enhance efficiency and selectivity for curculigoside C isolation. Ultrasonic-assisted extraction represents one such technology that utilizes high-frequency sound waves to disrupt plant cell walls and facilitate compound release [8].
The optimized ultrasonic extraction parameters include 250 watts power at 35 kilohertz frequency [8]. This technique significantly reduces extraction time compared to conventional reflux methods while maintaining comparable or superior yields of curculigoside C. The ultrasonic treatment is typically performed using 60% aqueous ethanol as the extraction solvent.
Soxhlet extraction provides another advanced approach for continuous extraction of curculigoside C. This method employs 80% acetone as the solvent system and operates at 50°C for 6 hours [9]. The continuous cycling of fresh solvent ensures complete extraction of target compounds while maintaining controlled temperature conditions. Soxhlet extraction typically achieves 7.95% weight-to-weight yield for crude extracts [10].
High-speed counter-current chromatography (HSCCC) represents the most sophisticated extraction and purification technology for curculigoside C. This technique utilizes a two-phase solvent system composed of ethyl acetate-ethanol-water in a 5:1:5 volume ratio [11]. The separation operates at 30°C with a revolution speed of 800 rpm and mobile phase flow rate of 2.0 milliliters per minute [11].
The HSCCC method achieves exceptional performance metrics with recovery efficiencies of 91.6-92.5% and purities of 96.5-99.4% for curculigoside compounds [11]. This technology eliminates the need for solid support matrices, reducing compound loss and improving separation efficiency compared to conventional chromatographic methods.
Silica gel column chromatography serves as the primary purification method for curculigoside C following initial extraction procedures. The technique utilizes normal-phase chromatography principles where compounds separate based on their polarity differences and interactions with the silica gel stationary phase [1] [3] [12].
The column preparation involves packing 100-200 mesh silica gel into glass columns with appropriate dimensions for the sample load. For curculigoside C purification, columns typically measure 7.0 × 120 centimeters and contain approximately 280 grams of silica gel [6]. The silica gel is activated by heating at 110°C for 30 minutes before column packing to ensure optimal separation performance [13].
The mobile phase system employs a stepwise gradient of chloroform-methanol mixtures, starting with 100% chloroform and gradually increasing methanol content [1]. The gradient progression typically follows the sequence: CHCl3-MeOH ratios of 10:1, 9:1, 8:1, 7:1, 6:1, 5:1, and 4:1 [1]. Each gradient step utilizes specific volumes ranging from 1 liter to 15 liters depending on the separation requirements.
The silica gel column chromatography process yields multiple fractions that are analyzed using thin-layer chromatography (TLC) for compound identification. Fractions containing curculigoside C are identified using anisaldehyde spray reagent and ultraviolet detection at 254 nanometers. Similar fractions are combined and concentrated for further purification steps.
Alternative silica gel protocols utilize petroleum ether-acetone gradient systems with ratios of 15:1, 10:1, 5:1, 2:1, and 1:1 [3]. This approach generates five sub-fractions (F1-F5), with curculigoside C typically eluting in the F3 fraction. The petroleum ether-acetone system provides enhanced selectivity for phenolic glucosides compared to chloroform-methanol gradients.
Sephadex LH-20 chromatography represents the final polishing step in curculigoside C purification protocols. This size-exclusion chromatography technique utilizes hydroxypropylated dextran beads that have been cross-linked to create a polysaccharide network with both hydrophilic and lipophilic properties [14] [15].
The dual nature of Sephadex LH-20 matrix enables separation based on both molecular size and partition effects between stationary and mobile phases [14]. This unique selectivity proves particularly valuable for purifying natural products such as steroids, terpenoids, lipids, and low molecular weight peptides up to 35 amino acid residues [14] [15].
Column preparation involves swelling the dry Sephadex LH-20 beads in the chosen mobile phase solvent. The medium can accommodate pH ranges from 2-13 and operates effectively at flow rates below 60 centimeters per hour [14]. Storage temperature requirements range from 4-30°C, making the medium stable under normal laboratory conditions.
The mobile phase system for curculigoside C purification typically employs aqueous methanol solutions [3] [12]. The methanol concentration is optimized based on the polarity requirements of the target compound and impurities to be removed. Pure methanol and methanol-water mixtures represent the most commonly used eluent systems for phenolic glucoside purification [16].
Sephadex LH-20 chromatography achieves excellent batch-to-batch reproducibility and provides predictable elution behavior based on the chemical structure of analytes [14] [15]. The technique proves particularly effective for separating closely related molecular species and can serve as either an initial purification step or final polishing method depending on the overall purification strategy.
The separation mechanism involves size exclusion combined with adsorption-desorption equilibria between the sample molecules and the hydroxypropylated dextran matrix. Smaller molecules like curculigoside C experience greater penetration into the gel pores, resulting in longer retention times compared to larger molecular weight compounds.
Infrared (IR) spectroscopy provides fundamental structural information for curculigoside C through identification of characteristic functional groups. The IR spectrum displays distinctive absorption bands at 3380 cm⁻¹ corresponding to hydroxyl group stretching, 1724 cm⁻¹ indicating ester carbonyl stretching, and 1598 cm⁻¹ representing aromatic ring vibrations [1]. These spectral features confirm the presence of phenolic hydroxyl groups, ester linkages, and aromatic ring systems that define the curculigoside C structure.
Mass spectrometry analysis employs electrospray ionization (ESI) techniques to determine the molecular weight and fragmentation patterns of curculigoside C. The ESI-MS spectrum reveals quasi-molecular ion peaks at m/z 500 [M+NH₄]⁺ and m/z 505 [M+Na]⁺, confirming the molecular formula C₂₂H₂₆O₁₂ with a molecular weight of 482 daltons [1].
Advanced mass spectrometry techniques include ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) operating in multiple reaction monitoring (MRM) mode using positive electrospray ionization [17] [18]. This approach enables quantitative analysis of curculigoside C with detection limits as low as 1 nanogram per milliliter in biological matrices.
Ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) provides high-resolution mass measurements and MSᴱ acquisition modes for comprehensive structural characterization [17] [18]. This technique facilitates metabolite identification and fragmentation pathway elucidation for curculigoside C and its derivatives.
The fragmentation pattern of curculigoside C in mass spectrometry reveals characteristic losses corresponding to glucose moiety elimination and aromatic ring cleavages. These fragmentation patterns provide definitive evidence for the phenolic glucoside structure and enable differentiation from related compounds such as curculigoside and curculigoside B.
One-dimensional nuclear magnetic resonance (1D-NMR) spectroscopy provides detailed structural information through ¹H-NMR and ¹³C-NMR analyses. The ¹H-NMR spectrum of curculigoside C displays characteristic signals including the anomeric proton at δ 4.63 (1H, d, J = 6.6 Hz) confirming the β-configuration of the glucose moiety [1].
Additional ¹H-NMR signals include the oxygenated methylene group at δ 5.33 (2H, s), two methoxyl groups at δ 3.71 and δ 3.70 (each 3H, s), and phenolic hydroxyl groups at δ 9.19 and δ 9.06 (each 1H, s, D₂O-exchangeable) [1]. The aromatic proton signals appear as specific multipicity patterns that define the substitution patterns on both aromatic rings.
The ¹³C-NMR spectrum resolves 22 carbon signals corresponding to the complete carbon framework of curculigoside C [1]. These signals confirm the benzyl benzoate skeleton bearing two methoxyl groups and the β-glucose moiety. The carbon chemical shifts provide definitive evidence for the hydroxylation pattern and glycosylation site.
Two-dimensional nuclear magnetic resonance (2D-NMR) techniques include heteronuclear multiple quantum correlation (HMQC), heteronuclear multiple bond correlation (HMBC), and nuclear Overhauser effect spectroscopy (NOESY). These experiments establish connectivity patterns and spatial relationships within the curculigoside C structure [1].
HMQC spectroscopy reveals direct carbon-hydrogen correlations that assign specific proton signals to their corresponding carbon atoms. This technique confirms the sugar-aromatic linkage and functional group attachments throughout the molecule [1].
HMBC spectroscopy provides long-range carbon-hydrogen correlations across two to three chemical bonds. Critical HMBC correlations include the anomeric proton H-1″ coupling with C-2 (δ 147.6), confirming the glucose attachment site. Additional correlations establish the ester linkage between the benzyl and benzoic acid portions of the molecule [1].
NOESY spectroscopy reveals spatial proximity relationships through nuclear Overhauser effects. These correlations confirm the stereochemical configuration of curculigoside C and validate the three-dimensional structure proposed from other spectroscopic evidence [1]. The NOESY data particularly supports the β-configuration of the glucose moiety and the spatial arrangement of aromatic substituents.